molecular formula C21H22N4O3 B2782620 7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-11-5

7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2782620
CAS RN: 899738-11-5
M. Wt: 378.432
InChI Key: VRVJDZVRWSYLAE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Purine derivatives have been synthesized and evaluated for their affinity and selectivity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), showcasing potential psychotropic activity. For instance, certain derivatives exhibited antidepressant-like effects and anxiolytic-like activities in animal models, highlighting their therapeutic potential for mood disorders (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV, and Antimicrobial Activities

New purine derivatives have been developed with significant in vitro anticancer, anti-HIV, and antimicrobial activities. These compounds offer a promising avenue for the development of new therapeutic agents, demonstrating the versatility of purine derivatives in addressing a wide range of pathologies (Ashour et al., 2012).

Adenosine Receptor Ligands and Anticonvulsants

Tricyclic oxazolo[2,3-f]purinediones have been synthesized and shown to possess affinity for adenosine receptors (A1 and A2A), with certain compounds displaying anticonvulsant activity. This underscores the potential of purine derivatives in developing treatments for neurological conditions, including epilepsy (Drabczyńska et al., 2004).

Antidepressants and Antipsychotics

Purine derivatives targeting serotonin (5-HT1A/5-HT2A/5-HT7) and dopamine (D2) receptors have been synthesized, with some compounds showing potential as antidepressants or antipsychotics. These findings highlight the therapeutic potential of purine derivatives in treating mood disorders and schizophrenia (Chłoń-Rzepa et al., 2015).

Anti-Proliferative Agents

Fused purine analogues have been developed with potent anti-proliferative activity against various human cancer cell lines, suggesting their utility in cancer treatment. The synthesis of these compounds opens new paths for the development of anticancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

7-tert-butyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-21(2,3)15-13-25-16-17(22-19(25)28-15)23(4)20(27)24(18(16)26)12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJDZVRWSYLAE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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